molecular formula C8H5BrF2O2 B2715344 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde CAS No. 1782614-60-1

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde

Cat. No. B2715344
CAS RN: 1782614-60-1
M. Wt: 251.027
InChI Key: XGCUCAMAGOVMJX-UHFFFAOYSA-N
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Description

“3-Bromo-5,6-difluoro-2-methoxybenzaldehyde” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5,6-difluoro-2-methoxybenzaldehyde” consists of a benzene ring substituted with bromo, difluoro, and methoxy groups . The exact positions of these substituents on the benzene ring can influence the compound’s properties and reactivity.

Scientific Research Applications

Chemical Synthesis and Ligand Formation

One notable application is its involvement in the Friedländer synthesis, where similar bromo-substituted benzaldehydes are used to prepare chelating ligands and novel compounds through condensation reactions. This process highlights its potential in creating complex molecules for further chemical and pharmacological studies (Hu, Zhang, & Thummel, 2003).

Spectroscopic Studies and Molecular Properties

The compound's derivatives have been subject to spectroscopic studies, such as FT-IR, FT-Raman, and NMR analyses, to understand their structural and electronic properties better. These investigations provide insights into the molecule's stability, reactivity, and interaction with various solvents, which are crucial for designing more efficient and targeted chemical reactions (Balachandran, Santhi, & Karpagam, 2013).

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions utilizing bromo-substituted benzaldehydes have been explored for synthesizing indazoles and other nitrogen-containing heterocycles. These compounds are significant for their diverse applications in medicinal chemistry and material science, showcasing the versatility of bromo-substituted benzaldehydes in facilitating complex synthesis processes (Cho et al., 2004).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of "3-Bromo-5,6-difluoro-2-methoxybenzaldehyde" have been used as ligands for the preconcentration and detection of trace metals in water samples. This application is pivotal for environmental monitoring and pollution control, demonstrating the compound's utility in developing sensitive and selective analytical methods (Fathi & Yaftian, 2009).

properties

IUPAC Name

5-bromo-2,3-difluoro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUCAMAGOVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C=O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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